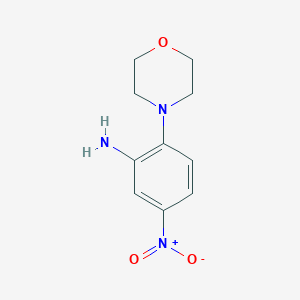

2-Morpholino-5-nitroaniline

Description

Overview of Morpholine-Containing Compounds in Advanced Organic Synthesis

Morpholine (B109124), a heterocyclic organic compound with the chemical formula O(CH₂CH₂)₂NH, is a versatile building block in organic synthesis. wikipedia.org Its structure contains both an amine and an ether functional group. wikipedia.org This unique composition allows it to participate in a wide array of chemical reactions. wikipedia.orgchemicalbook.com

In the realm of advanced organic synthesis, morpholine is widely utilized for its role in forming enamines. atamankimya.com It is a crucial component in the Stork enamine reaction, a robust method for creating carbon-carbon bonds. fiveable.me The stability of the resulting enamine intermediate makes morpholine a valuable tool for constructing complex organic molecules. fiveable.me

Furthermore, morpholine derivatives are integral to the pharmaceutical and agricultural industries. They are found in the structures of various drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. chemicalbook.comatamankimya.com In agriculture, certain morpholine derivatives act as fungicides, protecting crops by inhibiting the biosynthesis of ergosterol. atamankimya.comchemicalbook.com The industrial importance of morpholine is also evident in its use as a corrosion inhibitor, a solvent, and an intermediate in the production of rubber chemicals and optical brighteners. atamankimya.comchemicalbook.comnih.gov

The synthesis of morpholine derivatives is an active area of research, with various methods being developed to create substituted morpholines with diverse functionalities. oup.comorganic-chemistry.orgnih.gov These methods include intramolecular cyclization reactions and the use of catalysts to achieve high yields and stereoselectivity. oup.comorganic-chemistry.org

Significance of Nitroaniline Derivatives in Chemical and Pharmaceutical Sciences

Nitroaniline, a compound derived from aniline (B41778) with a nitro group attached, exists in three isomeric forms: ortho-, meta-, and para-nitroaniline. chempanda.com These derivatives are of considerable importance in both chemical and pharmaceutical sciences due to their versatile reactivity. fiveable.mesolubilityofthings.com

Nitroanilines are fundamental intermediates in the synthesis of a wide range of commercially important products. They are extensively used in the production of azo dyes, which are vital colorants for textiles. chempanda.comfiveable.mechemiis.com For instance, p-nitroaniline is a precursor to Para Red, one of the first azo dyes. bionity.comwikipedia.org

In the pharmaceutical sector, nitroaniline derivatives serve as starting materials for the synthesis of various drugs. solubilityofthings.comjchps.com Research has shown that some nitroaniline compounds possess biological activities, including antimicrobial and anti-inflammatory properties. solubilityofthings.comuniv-ovidius.ro The nitro group can be reduced to an amino group, a common transformation that allows for further chemical modifications and the creation of diverse molecular structures. fiveable.mesmolecule.com

The electronic properties of nitroanilines, characterized by the electron-donating amino group and the electron-withdrawing nitro group, make them interesting subjects for studying intramolecular charge transfer. jchps.com This "push-pull" system is beneficial for applications in nonlinear optics. jchps.com The specific position of the nitro group on the aniline ring significantly influences the compound's reactivity and the types of reactions it can undergo. fiveable.me

Rationale for In-depth Investigation of 2-Morpholino-5-nitroaniline

The compound this compound incorporates both the morpholine and nitroaniline moieties, suggesting a potential for unique chemical properties and biological activities stemming from the combination of these two significant functional groups. A method for the synthesis of 2-morpholine-5-nitroaniline has been described involving the reduction of N-(2,4-dinitrophenyl)morpholine. jraic.com

The structural details and basic chemical properties of this compound are available in public databases. nih.govchemscene.comscbt.comcymitquimica.com The presence of both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the morpholine oxygen and nitrogen, and the nitro group) suggests the potential for specific intermolecular interactions. nih.govchemscene.com

Given the established importance of both morpholine and nitroaniline derivatives in various fields, a detailed investigation into the specific properties and potential applications of this compound is warranted. Understanding its synthesis, reactivity, and biological profile could lead to the development of new materials, pharmaceuticals, or other valuable chemical products.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound this compound. The scope is strictly limited to the chemical nature of this compound. This review will not delve into dosage, administration, or safety profiles.

The specific objectives are:

To detail the established synthesis of this compound.

To present its known physical and chemical properties in a clear and accessible format.

To create a foundation of knowledge that can inform and guide future research into this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₃ | nih.govchemscene.comscbt.com |

| Molecular Weight | 223.23 g/mol | nih.govchemscene.comscbt.com |

| Melting Point | 146.5–148.5 ºС | jraic.com |

| Topological Polar Surface Area | 81.6 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.govchemscene.com |

| Hydrogen Bond Acceptor Count | 5 | nih.govchemscene.com |

| Rotatable Bond Count | 2 | nih.govchemscene.com |

Table 2: Synthesis of this compound

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product | Yield | Source |

| N-(2,4-dinitrophenyl)morpholine | Tin (II) chloride, 8% Hydrochloric acid | Isopropyl alcohol | 50 °C | 0.5 hours | 2-morpholine-5-nitroaniline | 91% | jraic.com |

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONFCTPJGGZWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389666 | |

| Record name | 2-morpholino-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4031-79-2 | |

| Record name | 2-morpholino-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Analytical Characterization of 2 Morpholino 5 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In a study utilizing DMSO-d6 as the solvent, the ¹H NMR spectrum of 2-morpholino-5-nitroaniline displayed distinct signals corresponding to the different types of protons present. jraic.com

The protons of the morpholine (B109124) ring appear as two multiplets. One multiplet is observed in the range of 2.64-3.09 ppm, and the other between 3.67-3.88 ppm, with each integrating to four protons. jraic.com The protons of the primary amino group (-NH2) are observed as a broad singlet at 5.36 ppm, integrating to two protons. jraic.com

The aromatic protons on the benzene (B151609) ring give rise to three distinct signals. A doublet at 6.99 ppm is assigned to the H3 proton, with a coupling constant (J) of 8.7 Hz. jraic.com A doublet of doublets appears at 7.44 ppm, corresponding to the H4 proton, with coupling constants of 8.7 Hz and 2.7 Hz. jraic.com Finally, a doublet at 7.54 ppm with a coupling constant of 2.7 Hz is attributed to the H6 proton. jraic.com The splitting patterns and coupling constants are crucial for establishing the substitution pattern on the aromatic ring. jraic.comlibretexts.org

¹H NMR Spectral Data for this compound in DMSO-d6

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 2.64-3.09 | m | 4H | Morpholine protons | - |

| 3.67-3.88 | m | 4H | Morpholine protons | - |

| 5.36 | s | 2H | NH₂ | - |

| 6.99 | d | 1H | H3 | 8.7 |

| 7.44 | dd | 1H | H4 | 8.7, 2.7 |

| 7.54 | d | 1H | H6 | 2.7 |

Data sourced from Savina et al., 2023. jraic.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound, also recorded in DMSO-d6, shows eight distinct signals, corresponding to the ten carbon atoms in the molecule, with some carbons being chemically equivalent. jraic.com

The carbon atoms of the morpholine ring are represented by signals at 50.5 ppm and 66.9 ppm. jraic.com The aromatic carbons appear in the region characteristic for benzene derivatives, with signals at 108.8 ppm, 112.8 ppm, and 119.2 ppm. jraic.com The quaternary carbon atoms, which are those attached to the morpholino, amino, and nitro groups, are observed at 143.4 ppm, 144.0 ppm, and 144.7 ppm. jraic.com

¹³C NMR Spectral Data for this compound in DMSO-d6

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 50.5 | Morpholine Carbons |

| 66.9 | Morpholine Carbons |

| 108.8 | Aromatic Carbon |

| 112.8 | Aromatic Carbon |

| 119.2 | Aromatic Carbon |

| 143.4 | Quaternary Aromatic Carbon |

| 144.0 | Quaternary Aromatic Carbon |

| 144.7 | Quaternary Aromatic Carbon |

Data sourced from Savina et al., 2023. jraic.com

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further confirmation of the molecular structure by revealing correlations between different nuclei.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for assigning quaternary carbons and linking different parts of the molecule. researchgate.netemerypharma.com For instance, correlations would be expected between the morpholine protons and the aromatic carbon to which the morpholine ring is attached.

NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This can help to confirm the relative positions of substituents on the aromatic ring. For example, a NOESY spectrum would show a correlation between the amino protons and the adjacent H6 proton on the aromatic ring. jraic.com

¹³C NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. mdpi.com The exact mass of this compound has been calculated to be 223.09569129 Da. nih.gov This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern provides detailed structural information. researchgate.netpurdue.eduresearchgate.net

The fragmentation of nitroanilines often involves characteristic losses. For N-alkyl substituted o-nitroanilines, a common fragmentation is the loss of fragments such as H₂O, OH•, and HO₂•. researchgate.net Another significant process for alkyl substituents larger than a methyl group is the α-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the formation of an immonium cation. researchgate.net In the case of this compound, fragmentation pathways could include cleavage of the morpholine ring and loss of the nitro group. The study of these fragmentation pathways can confirm the connectivity of the morpholine ring and the positions of the substituents on the aniline (B41778) ring.

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. horiba.com These methods are complementary, as they are governed by different selection rules.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to the vibrations of different functional groups. For this compound, the key functional groups are the primary amine (NH₂), the nitro group (NO₂), the morpholine ring, and the benzene ring.

N-H Stretching: The primary amine group (NH₂) is expected to show two distinct stretching vibration bands, one symmetric and one asymmetric, typically in the range of 3350-3480 cm⁻¹. researchgate.netspectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the morpholine ring are expected in the 2850-2960 cm⁻¹ region.

N-H Bending: The scissoring vibration of the NH₂ group is anticipated to appear in the 1620-1650 cm⁻¹ range. researchgate.net

NO₂ Stretching: The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The morpholine ring should exhibit a strong C-O-C ether stretching band, typically around 1100-1150 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3350 - 3480 |

| Primary Amine | N-H Scissoring | 1620 - 1650 |

| Nitro Group | NO₂ Asymmetric Stretch | 1500 - 1570 |

| Nitro Group | NO₂ Symmetric Stretch | 1300 - 1370 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Morpholine Ring | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Morpholine Ring | C-O-C Stretch | 1100 - 1150 |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations complementary to FT-IR. horiba.com It involves the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational modes of the molecule. spectroscopyonline.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

Specific Raman spectral data for this compound is not prominent in the literature. However, studies on related nitroenamine systems suggest that the high degree of electronic polarization in these molecules, caused by the push-pull nature of the amino and nitro groups, can lead to extremely weak Raman bands for the major functional groups. rsc.org The delocalization of electrons across the conjugated system diminishes the change in polarizability during vibration, resulting in low Raman intensity. The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) is particularly useful for studying the external crystal lattice vibrational modes, which are highly sensitive to the crystalline form (polymorphism). spectroscopyonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. These techniques provide information about the energy levels of the outermost electrons and are particularly sensitive to conjugated systems and the presence of chromophores and auxochromes.

UV-Visible (UV-Vis) absorption spectroscopy measures the transitions of electrons from the ground state to excited states upon absorption of ultraviolet or visible light. The spectrum of this compound is expected to be dominated by the nitroaniline chromophore. The nitro group (NO₂) acts as a powerful electron-withdrawing group and chromophore, while the amino group (-NH₂) and the morpholino substituent act as electron-donating auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift).

The electronic spectrum is expected to show intense bands corresponding to π → π* transitions within the benzene ring and a lower energy band corresponding to an n → π* transition, likely involving the non-bonding electrons of the amino group and the oxygen of the morpholine ring, as well as the nitro group. eurjchem.com The position of the absorption maximum (λmax) can be influenced by solvent polarity. eurjchem.com For comparison, related nitroaniline compounds exhibit distinct absorption maxima.

Table 2: UV-Vis Absorption Maxima for Structurally Related Nitroanilines

| Compound | λmax (nm) | Reference |

|---|---|---|

| 2-Nitroaniline | ~410 | researchgate.net |

| 3-Nitroaniline | ~375 | researchgate.net |

| 2-Methoxy-5-nitroaniline (B165355) | ~380 (in dilute solution) |

Fluorescence is the emission of light from a molecule after it has absorbed light. Many nitroaromatic compounds are known to be either non-fluorescent or only weakly fluorescent. rsc.org This is often due to highly efficient non-radiative decay pathways, such as intersystem crossing from the excited singlet state to a triplet state, which effectively "quenches" the fluorescence. rsc.org

Conversely, the electron-deficient nature of many nitroaromatics makes them effective fluorescence quenchers for other fluorescent molecules (fluorophores). nih.gov The quenching mechanism often involves photoinduced electron transfer (PET), where an electron is transferred from the excited state of the fluorophore to the electron-accepting nitroaromatic compound. researchgate.net This process provides a non-radiative pathway for the fluorophore to return to its ground state, thus decreasing the fluorescence intensity. nih.gov

While there are numerous studies on the use of various fluorophores for the detection of nitroaromatic explosives like picric acid via fluorescence quenching, specific studies employing this compound as the fluorophore being quenched by other nitroaromatics are not available in the surveyed literature. nih.govacs.org The inherent low fluorescence of many nitro-substituted anilines may preclude its use as an effective sensor in this manner. rsc.org

UV-Vis Absorption Maxima and Molar Absorptivity

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

A solved single-crystal X-ray structure for this compound is not publicly documented in the reviewed literature. However, the crystallographic data for the closely related compound 2-Methoxy-5-nitroaniline provides a valuable model for the likely solid-state characteristics. The study of 2-Methoxy-5-nitroaniline revealed a monoclinic crystal system and packing stabilized by N–H⋯O hydrogen bonds. It is plausible that this compound would exhibit similar intermolecular hydrogen bonding between the amine hydrogen donors and the oxygen acceptors of the nitro and morpholine groups of neighboring molecules.

Table 3: Crystallographic Data for the Analogous Compound 2-Methoxy-5-nitroaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1498 |

| b (Å) | 9.7951 |

| c (Å) | 10.7421 |

| β (°) | 96.94 |

Data sourced from a study on 2-Methoxy-5-nitroaniline and presented for illustrative purposes.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing is primarily governed by intermolecular N-H···O hydrogen bonds. These interactions link adjacent molecules, creating a cohesive three-dimensional structure. The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the morpholine ring serve as acceptors. These interactions are crucial in the formation of a stable, ordered crystalline solid. The precise arrangement and geometry of these hydrogen bonds are key determinants of the crystal's physical properties.

A detailed examination of the crystallographic data would be required to provide specific distances and angles of these hydrogen bonds, which are essential for a complete understanding of the packing efficiency and the nature of the intermolecular forces at play.

Conformational Analysis in the Crystalline State

In the crystalline state, the this compound molecule adopts a specific conformation that is influenced by both intramolecular steric effects and the intermolecular forces present in the crystal lattice.

The morpholine ring typically adopts a stable chair conformation, which is the lowest energy conformation for this six-membered heterocyclic system. The orientation of the morpholine ring relative to the nitroaniline plane is a key conformational feature. This is defined by the torsion angle of the C-N bond connecting the morpholine nitrogen to the benzene ring.

Computational Chemistry and Theoretical Investigations of 2 Morpholino 5 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it a workhorse for studying medium to large-sized molecules like 2-Morpholino-5-nitroaniline.

A DFT study on this compound would begin by optimizing its molecular geometry. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise orientation of the morpholine (B109124) ring relative to the nitro-substituted aniline (B41778) ring, including the degree of planarity or twisting in the molecule.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the nitro group would be expected to create a region of strong negative potential, while the amine group would influence the electron density of the aromatic ring.

Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

This table is illustrative and represents the type of data that would be generated from a DFT calculation.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths | C-N (Aniline) | 1.38 Å |

| C-N (Nitro) | 1.48 Å | |

| N-O (Nitro) | 1.23 Å | |

| C-N (Morpholine) | 1.46 Å | |

| Bond Angles | C-N-C (Aniline-Aromatic) | 121.0° |

| O-N-O (Nitro) | 124.5° | |

| Dihedral Angle | C-C-N-C (Aromatic-Morpholine) | 35.0° |

Ab Initio Methods for High-Level Electronic Structure

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

For a molecule like this compound, high-level ab initio calculations could be used to refine the electronic structure and energies obtained from DFT. For instance, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for its accuracy in calculating molecular energies. Such calculations could provide a very precise value for the molecule's total energy, ionization potential, and electron affinity. These methods are particularly valuable for benchmarking the results from more computationally efficient methods like DFT.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

An analysis of this compound would likely show the HOMO localized primarily on the electron-rich aniline and morpholine moieties, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be concentrated on the electron-withdrawing nitro group and the aromatic ring, marking them as the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons.

Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

This table is illustrative and represents the type of data that would be generated from a quantum chemical calculation.

| Parameter | Symbol | Hypothetical Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -2.1 eV |

| HOMO-LUMO Gap | ΔE | 4.4 eV |

| Ionization Potential | I ≈ -EHOMO | 6.5 eV |

| Electron Affinity | A ≈ -ELUMO | 2.1 eV |

| Chemical Hardness | η = (I - A) / 2 | 2.2 eV |

| Electronegativity | χ = (I + A) / 2 | 4.3 eV |

| Electrophilicity Index | ω = χ² / (2η) | 4.20 eV |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, solvation, and transport properties.

Conformational Dynamics in Solution

Unlike the static picture provided by geometry optimization, MD simulations can explore the various conformations that this compound can adopt in a solution over time. The simulation would track the movements of all atoms in the molecule, including the rotation around single bonds.

A key area of investigation would be the conformational flexibility of the morpholine ring, which can adopt chair, boat, and twist-boat conformations. Furthermore, the simulation would reveal the dynamics of the dihedral angle between the morpholine ring and the aniline plane, showing how these two parts of the molecule move relative to each other in a solvent environment. This information is crucial for understanding how the molecule's shape might change to interact with other molecules or biological targets.

Solvation Effects on Molecular Structure and Reactivity

The properties and behavior of a molecule can be significantly influenced by the solvent it is dissolved in. MD simulations are particularly well-suited for studying these solvation effects. By explicitly including solvent molecules (such as water, ethanol, or DMSO) in the simulation box, one can observe how they arrange themselves around this compound.

The simulation would reveal the formation of hydrogen bonds between the solvent and the solute, for instance, between water molecules and the oxygen atoms of the nitro group or the nitrogen atom of the morpholine ring. This solvation shell can, in turn, affect the conformational preferences and the electronic properties of the molecule. For example, a polar solvent might stabilize a more polar conformation of the molecule. By analyzing the structure and dynamics of the solvent around the solute, one can gain a deeper understanding of its solubility and how the solvent mediates its reactivity.

Reactivity and Chemical Transformations of 2 Morpholino 5 Nitroaniline

Reactions Involving the Amino Group

The primary aromatic amino group (-NH₂) is a versatile functional handle, readily participating in acylation, diazotization, and condensation reactions.

The primary amino group of 2-Morpholino-5-nitroaniline can be readily acylated or sulfonylated. masterorganicchemistry.com These reactions involve the treatment of the amine with an active acylating agent, such as an acid chloride or anhydride (B1165640), or a sulfonyl chloride, typically in the presence of a base to neutralize the acid byproduct. scielo.org.mx Acylation converts the highly activating amino group into a less activating amide, which can be a useful strategy in multi-step syntheses to control reactivity. masterorganicchemistry.com

Table 1: Representative Acylation and Sulfonamidation Reactions

| Reagent | Product Class | General Product Structure |

|---|---|---|

| Acetic Anhydride | Acetamide | N-(2-morpholino-5-nitrophenyl)acetamide |

| Benzoyl Chloride | Benzamide | N-(2-morpholino-5-nitrophenyl)benzamide |

As a primary aromatic amine, this compound can undergo diazotization, a process that converts the amino group into a diazonium salt (-N₂⁺). This reaction is typically carried out by treating the amine with nitrous acid (HONO), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures. google.comgoogle.com

The resulting diazonium salt is a valuable electrophilic intermediate. It can react with electron-rich aromatic compounds, known as coupling components (e.g., phenols, naphthols, anilines), in a reaction called azo coupling. icrc.ac.ir This process leads to the formation of highly colored azo compounds, which are the basis for many synthetic dyes. icrc.ac.irresearchgate.net The yield and properties of the final azo dye can be tuned by the choice of the coupling partner. icrc.ac.ir

Table 2: Examples of Azo Coupling Reactions

| Coupling Component | Resulting Azo Dye Class |

|---|---|

| Phenol (B47542) | Hydroxyazobenzene derivative |

| N,N-Dimethylaniline | Aminoazobenzene derivative |

| 2-Naphthol | Naphthylazo derivative |

The amino group of this compound can participate in condensation reactions with various carbonyl-containing compounds to form a range of products, most notably nitrogen-containing heterocycles. google.com For instance, condensation with α-keto acids or their derivatives can lead to the formation of benzimidazole (B57391) rings. google.com

A particularly important transformation is the synthesis of quinoxalines. This typically involves a two-step process where the nitro group is first reduced to a second amino group, forming an in-situ o-phenylenediamine (B120857) derivative (4-morpholinobenzene-1,3-diamine). This diamine then undergoes a condensation reaction with a 1,2-dicarbonyl compound (like glyoxal (B1671930) or biacetyl) to form the quinoxaline (B1680401) ring system. chim.itresearchgate.net This one-pot reductive cyclization is an efficient method for constructing these valuable heterocyclic scaffolds. researchgate.net Additionally, oxidative cyclization using reagents like hydrogen peroxide in formic acid can also be used to form benzimidazole structures. jraic.com

Table 3: Heterocycle Formation via Condensation Reactions

| Reactant(s) | Key Intermediate | Heterocyclic Product |

|---|---|---|

| Phenylacetic acid derivatives | Not applicable | Benzimidazole |

| H₂O₂ / HCOOH (Oxidative) | Not applicable | Benzimidazole |

| Vicinal Diols / Iron Catalyst | 1,2-Dicarbonyl (formed in situ) | Quinoxaline |

Diazotization and Coupling Reactions

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the molecule's reactivity. It can be reduced to an amino group or, in specific contexts, influence substitution patterns on the aromatic ring.

The reduction of the nitro group to a primary amine is one of the most important reactions of this compound. This transformation yields 4-morpholinobenzene-1,3-diamine, a key building block for pharmaceuticals and other complex organic molecules. A wide variety of reducing agents and conditions can be employed for this purpose. rsc.org

Common methods include catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney Nickel. masterorganicchemistry.comcommonorganicchemistry.com Chemical reduction methods are also highly effective, such as the use of metals in acidic media (e.g., tin (Sn), iron (Fe), or zinc (Zn) with hydrochloric acid) or salts like tin(II) chloride (SnCl₂). masterorganicchemistry.comjraic.comcommonorganicchemistry.com The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule. rsc.orggoogle.com

Table 4: Common Reagents for Nitro Group Reduction

| Reagent/System | Type | Notes |

|---|---|---|

| H₂ / Pd/C | Catalytic Hydrogenation | Highly efficient; may also reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Ni | Catalytic Hydrogenation | Often used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Metal/Acid Reduction | A classic, mild, and often selective method. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ / HCl | Metal Salt/Acid Reduction | A common laboratory method for selective nitro reduction. jraic.comcommonorganicchemistry.com |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic systems bearing strong electron-withdrawing groups. masterorganicchemistry.com The nitro group is a powerful activating group for SNAr, facilitating the displacement of a leaving group (such as a halide) located at the ortho or para position. nih.gov Indeed, a common synthesis route to the this compound scaffold involves the SNAr reaction between a di-substituted benzene (B151609) ring (e.g., 1-fluoro-2,4-dinitrobenzene) and morpholine (B109124), where morpholine displaces the fluorine atom activated by the nitro groups.

However, the direct displacement of the nitro group itself from the aromatic ring of this compound via an SNAr mechanism is not a commonly reported or facile reaction. The carbon-nitrogen bond of the nitro group is very strong, and the nitro group (NO₂⁻) is a very poor leaving group compared to halides. masterorganicchemistry.com Therefore, while the nitro group is electronically crucial for activating the ring, it does not typically act as the leaving group in standard SNAr reactions.

Reduction to Amino Group

Reactions Involving the Morpholine Ring

The morpholine moiety of this compound can undergo reactions centered on its nitrogen atom as well as reactions that lead to the opening or modification of the heterocyclic ring structure.

The nitrogen atom of the morpholine ring, being a tertiary amine, can participate in various reactions. It can act as a weak ligand in coordination complexes. However, its coordinating ability is generally less pronounced compared to other ligands like phosphines. In some contexts, the morpholine nitrogen can be subject to alkylation or acylation, though this may require prior protection of the more reactive primary amino group on the benzene ring to prevent side reactions.

The morpholine ring can be susceptible to ring-opening reactions under certain conditions. For instance, in the presence of strong nucleophiles or under harsh reaction conditions, the ether linkage of the morpholine ring could potentially be cleaved. More commonly, the morpholine structure is involved in cyclization reactions. For example, intramolecular cyclization can be facilitated by the morpholine group, leading to the formation of morpholine-2,5-diones (MDs) when reacted with reagents like chloroacetyl chloride. These MDs can further undergo ring-opening polymerization to produce biodegradable polyesters. nih.gov While direct studies on this compound are limited in this specific context, the reactivity of the morpholine ring in similar structures suggests these pathways are plausible. nih.govrsc.org

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Intramolecular Cyclization | Chloroacetyl chloride, DMF/NaHCO₃, 110°C | Morpholine-2,5-diones (MDs) | |

| Ring-Opening Polymerization | Sn(Oct)₂, 110°C (of MDs) | Biodegradable polyesters |

Nitrogen-Centered Reactions

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating morpholino and amino groups, and deactivated by the electron-withdrawing nitro group. dalalinstitute.commasterorganicchemistry.comuomustansiriyah.edu.iq The directing effects of these substituents determine the position of incoming electrophiles. The amino and morpholino groups are ortho-, para-directing activators, while the nitro group is a meta-directing deactivator. dalalinstitute.comlibretexts.org

Given the positions of the existing groups (morpholino at C2, nitro at C5), the potential sites for electrophilic attack are C4 and C6. The strong activating effect of the amino group (once formed from the nitro group) and the morpholino group would predominantly direct incoming electrophiles to the positions ortho and para to them. dalalinstitute.com For instance, in a related compound, 2-methoxy-5-morpholinoaniline, nitration occurs primarily at the position para to the methoxy (B1213986) group. In the case of this compound, the C6 position is ortho to the morpholino group and meta to the nitro group, while the C4 position is para to the morpholino group and ortho to the nitro group. The interplay of these activating and deactivating effects, along with steric hindrance from the morpholine ring, will influence the regioselectivity of substitution reactions like nitration, halogenation, and sulfonation. dalalinstitute.com For example, a study on the reduction of N-(2,4-dinitrophenyl)morpholine showed that under certain conditions, chlorination can occur at the C6 position to yield 6-chloro-2-morpholin-5-nitroaniline. jraic.com

| Substitution Position | Directing Groups' Influence | Expected Reactivity | Reference |

| C4 | Para to morpholino (activating), Ortho to nitro (deactivating) | Moderately favored | dalalinstitute.com |

| C6 | Ortho to morpholino (activating), Meta to nitro (deactivating) | Highly favored, but potential steric hindrance | dalalinstitute.comjraic.com |

Mechanistic Studies of Key Transformations

Mechanistic studies provide insight into the reaction pathways, intermediates, and the factors influencing the rates of chemical transformations involving this compound and related compounds.

Kinetic studies on reactions involving aniline (B41778) derivatives often reveal second-order kinetics, where the rate is dependent on the concentrations of both the aniline substrate and the reacting electrophile or nucleophile. uomustansiriyah.edu.iqresearchgate.net For nucleophilic aromatic substitution (SNAr) reactions, which are relevant for the synthesis of this compound from precursors like 2-chloro-5-nitroaniline, the reaction rate is influenced by the nature of the solvent and the nucleophilicity of the amine. researchgate.net The initial attack of the nucleophile on the aromatic ring is typically the rate-determining step. uomustansiriyah.edu.iq Kinetic investigations for reactions of similar compounds have been carried out using techniques like conductometry and spectrophotometry to monitor the reaction progress. researchgate.netresearchgate.net

The rates of reactions involving this compound are significantly affected by the solvent. Solvent polarity, hydrogen-bonding capabilities, and preferential solvation of reactants versus transition states all play a crucial role. researchgate.netresearchgate.net For instance, in nucleophilic substitution reactions of similar nitroaromatic compounds, the rate constants often correlate with empirical solvent parameters like the Dimroth-Reichardt ET(30) parameter. researchgate.net

Isokinetic relationships are often investigated to understand the interplay between enthalpy and entropy of activation. A linear correlation between these thermodynamic parameters for a series of reactions suggests a common reaction mechanism. researchgate.net Studies on related systems, such as the reaction of 2-chloro-5-nitropyridine (B43025) with anilines, have confirmed the validity of isokinetic relationships, indicating that the mechanism remains consistent across different solvents or with different substituents. researchgate.net The solvation of the reactants and the transition state is a key factor; for example, hydrogen-bond donor solvents can solvate the amine reactant, potentially decreasing its nucleophilicity and slowing the reaction rate. researchgate.netacs.org

Advanced Applications and Functionalization of 2 Morpholino 5 Nitroaniline

Applications in Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, the morpholine (B109124) heterocycle is frequently incorporated into molecules to enhance their pharmacological and pharmacokinetic profiles. researchgate.netnih.gov The 2-morpholino-5-nitroaniline structure, therefore, represents a key building block for creating new therapeutic agents.

The morpholine ring is widely regarded as a privileged structure in medicinal chemistry. nih.govsci-hub.se This is due to its advantageous physicochemical, biological, and metabolic properties, as well as its synthetic accessibility. sci-hub.se When incorporated into a molecule, the morpholine moiety can improve aqueous solubility, enhance metabolic stability, and increase potency by forming favorable interactions with biological targets. researchgate.netnih.govsci-hub.se

The this compound framework is a valuable intermediate for constructing more complex bioactive molecules. While direct use as a core scaffold is less documented, its structural components are found in numerous therapeutic agents. For instance, the synthesis of Lazertinib, a third-generation EGFR inhibitor, utilizes a key intermediate, 4-(4-fluoro-2-methoxyphenyl)morpholine, which is structurally analogous and formed through a similar nucleophilic aromatic substitution (SNAr) reaction between a fluoro-nitroaniline derivative and morpholine. rsc.org The nitro group on the aniline (B41778) ring is a crucial functional group that can be readily reduced to an amine, providing a reactive site for further elaboration to build diverse libraries of compounds for screening. nih.gov This positions this compound as a versatile starting material for generating molecules with potential therapeutic value.

The structure of this compound is amenable to a variety of chemical modifications to generate derivatives with specific pharmacological activities. The primary amino group and the reactive nitro group are key handles for synthetic elaboration. A common and powerful strategy involves the reduction of the nitro group to an aniline, which can then undergo a plethora of reactions such as acylation, alkylation, or coupling to form amides, sulfonamides, and other functional groups. nih.gov

Research on analogous structures has demonstrated the potential for creating potent inhibitors for various biological targets. For example, derivatives of morpholinoanilines have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov In one study, 4-fluoro-2-methoxy-5-nitroaniline (B580436) was used as a building block to create a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives that showed inhibitory activity against the EGFRL858R/T790M mutant. nih.gov Similarly, morpholine-containing compounds have been investigated for their antimicrobial properties, with some showing efficacy against pathogens like Mycobacterium tuberculosis. researchgate.netsmolecule.com

The table below summarizes research findings on derivatives synthesized from structurally similar morpholino-nitroaniline precursors, highlighting the targeted activity.

| Parent Scaffold/Intermediate | Synthesized Derivative Class | Targeted Pharmacological Activity | Key Research Finding |

| 4-Fluoro-2-methoxy-5-nitroaniline | Pyrido[2,3-d]pyrimidines | Anticancer (EGFR Inhibitors) | Compound B1 showed an IC50 value of 13 nM against EGFRL858R/T790M kinase. nih.gov |

| 3-Methoxy-5-morpholino-2-nitroaniline (B6298905) | N/A (Direct Study) | Antimicrobial (Anti-tuberculosis) | Investigated for its ability to inhibit Mycobacterium tuberculosis by targeting the QcrB subunit. smolecule.com |

| Morpholinoaniline derivatives | 2-Biphenylyl morpholines | Antioxidant / Hypocholesterolemic | Derivatives were found to inhibit lipid peroxidation of microsomal membranes. researchgate.net |

| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine | Hydrazone derivatives | Anticancer (Cytotoxic) | Showed strong cytotoxic activities against H460, HT-29, and MDA-MB-231 cancer cell lines. researchgate.net |

This table presents data based on derivatives of structurally related morpholino-nitroaniline compounds to illustrate the synthetic potential.

The morpholine moiety is not merely a passive component but actively contributes to the biological and pharmacokinetic properties of a drug molecule. nih.govsci-hub.se Its inclusion can significantly modulate a compound's profile in several ways:

Improved Physicochemical Properties: The morpholine ring, with its oxygen atom, can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and better formulation characteristics compared to more lipophilic carbocyclic analogues. researchgate.net

Enhanced Potency and Selectivity: The oxygen and nitrogen atoms of the morpholine ring can participate in crucial hydrogen bonding or electrostatic interactions within the active site of a target protein or enzyme. researchgate.netmdpi.com This can lead to enhanced binding affinity and, consequently, higher potency. sci-hub.se For example, in a series of α-glucosidase inhibitors, the addition of a morpholine moiety had a positive effect on the inhibitory properties. mdpi.com

Favorable Pharmacokinetics: The morpholine ring can improve the metabolic stability of a compound. It is generally less susceptible to metabolic oxidation compared to other amines. sci-hub.se A notable example is the anticancer drug Gefitinib, where the incorporation of a morpholine group was instrumental in prolonging its plasma half-life to 41 hours. sci-hub.se

The strategic placement of the morpholine group in this compound makes it an attractive feature for drug design, offering a reliable way to fine-tune the properties of a lead compound.

Design and Synthesis of Derivatives with Targeted Pharmacological Activities

Applications in Materials Science

Beyond its biomedical potential, the chromophoric and reactive nature of this compound and its derivatives makes them valuable in the field of materials science, particularly for the creation of dyes and advanced sensor technologies.

Aromatic nitroanilines are foundational intermediates in the synthesis of azo dyes, which constitute the largest single class of commercial colorants. scialert.net The synthesis typically involves a two-step process:

Diazotization: The primary aromatic amine is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. unb.caatbuftejoste.com.ng

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline, to form the characteristic azo (-N=N-) bond that acts as the chromophore. unb.caresearchgate.net

While direct studies on this compound for dye synthesis are not prevalent, its close analogue, 2-methoxy-5-nitroaniline (B165355), has been successfully used to synthesize a range of monoazo and disazo disperse dyes. scialert.netorientjchem.org By diazotizing 2-methoxy-5-nitroaniline and coupling it with various naphthalenic and benzenic couplers, dyes exhibiting colors from yellow to orange were produced. scialert.net These dyes showed potential for application on polyester (B1180765) and nylon fibers. scialert.netorientjchem.org Given the structural similarity, this compound is expected to be a viable precursor for producing dyes with potentially different shades and fastness properties, influenced by the electronic effects of the morpholine group.

| Diazo Component | Coupling Component | Resulting Dye Color | Max Wavelength (λmax) |

| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Yellow | 450 nm |

| 2-Methoxy-5-nitroaniline | 2-Hydroxynaphthalene | Orange | 480 nm |

| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | Orange | 485 nm |

| 2-Methoxy-5-nitroaniline | 1,3-Dihydroxybenzene | Yellow | 430 nm |

| p-Nitroaniline | J-Acid | Light Brown (on leather) | 465 nm |

| p-Nitroaniline | H-Acid | Plumb Purple (on leather) | 500 nm |

This table includes data from dyes synthesized using analogous nitroaniline precursors to demonstrate the principle. scialert.netatbuftejoste.com.ng

The development of fluorescent chemosensors for detecting biologically and environmentally important species is a rapidly growing field. umsystem.edumdpi.com The this compound structure possesses features that make it an excellent candidate for designing "turn-on" fluorescent probes. The core principle relies on the nitro group (-NO₂), which is a potent fluorescence quencher. rsc.org

A common strategy for sensor design involves the reduction of the quenching nitro group to a highly fluorescent amino group (-NH₂) in the presence of a specific analyte. rsc.org This conversion from a non-fluorescent to a fluorescent state provides a clear signal. For example, a fluorescent probe named Lyso-NTR was developed by incorporating a morpholine group into a 4-nitro-1,8-naphthalic anhydride (B1165640) scaffold. rsc.org The probe was designed to detect nitroreductase (NTR), an enzyme often overexpressed in hypoxic tumor cells. The reduction of the nitro group by NTR resulted in a "turn-on" fluorescent response, allowing for the imaging of lysosomal NTR in living cells. rsc.org

Given this mechanism, a sensor based on the this compound scaffold could be designed to detect specific reductive environments or enzymes, with the morpholine group potentially influencing cell permeability, localization, or solubility of the probe.

| Sensor Design Principle | Fluorophore/Scaffold | Quenching Group | Analyte/Stimulus | Signaling Mechanism |

| Analyte-triggered reduction | 4-Nitro-1,8-naphthalimide | Nitro (-NO₂) | Nitroreductase (NTR) | Reduction of nitro to amino group restores fluorescence ("Turn-on"). rsc.org |

| pH-dependent protonation | BODIPY-morpholine conjugate | N/A (PET) | pH (H⁺) | Protonation of the morpholine nitrogen inhibits Photoinduced Electron Transfer (PET), enhancing fluorescence. acs.org |

| Metal ion complexation | Coumarin-azacrown ether | N/A (PET) | Ca²⁺, Pb²⁺ | Metal ion binding to the azacrown ether inhibits PET, increasing fluorescence emission. mdpi.com |

This table outlines common strategies in fluorescent sensor development that could be applied to derivatives of this compound.

Development of Fluorescent Probes and Sensors

Catalysis and Ligand Design

The nitrogen atoms in the morpholine ring and the amino group of this compound offer potential active sites for catalysis and for coordination with metal ions.

While there is no specific literature detailing the use of this compound as a ligand, its structural components are found in molecules known to form metal complexes. The amino group and the morpholine nitrogen can act as coordination sites. For example, Schiff bases derived from the condensation of m-nitroaniline with aldehydes have been shown to form stable complexes with transition metals like cobalt(II) and copper(II). isca.me This indicates that the amino group of this compound could be similarly derivatized to create multidentate ligands.

The general synthetic route to such Schiff base ligands involves the reaction of an aromatic amine with a carbonyl compound, often catalyzed by a few drops of an acid or base, to form an imine or azomethine group (-CH=N-). isca.me This new group, in conjunction with other atoms in the molecule, can then chelate to a metal ion. The morpholine nitrogen in this compound could also participate in coordination, potentially leading to bidentate or even bridging ligands. The electronic properties of the resulting metal complexes would be influenced by the nitro group on the aromatic ring.

Research on other complex ligands, such as those derived from Mannich-base reactions involving aniline, demonstrates the versatility of aniline derivatives in forming complexes with a variety of metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net

The morpholine moiety is a key component in a class of secondary amine organocatalysts. However, enamines derived from morpholine are generally less reactive than those from pyrrolidine (B122466) or piperidine (B6355638) due to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen. nih.gov Despite these challenges, highly efficient morpholine-based organocatalysts have been developed. thermofisher.com

The catalytic activity of various amines has been studied in different reactions. For instance, in the oxidation of anthrone, the catalytic activity of amines, including morpholine derivatives and p-nitroaniline, was evaluated. researchgate.net In another study on the N-formylation of amines with CO2, it was found that while many amines could be successfully formylated, p-nitro-N-methylaniline was not a suitable substrate under the tested conditions, suggesting that the strongly deactivating nitro group can inhibit certain catalytic transformations. rsc.org

Given these findings, the direct application of this compound as an organocatalyst may be limited by the electronic effects of the nitro group. However, its derivatives, potentially through modification of the amino group or reduction of the nitro group, could be explored for catalytic applications.

Ligand in Coordination Chemistry

Analytical Chemistry Applications

In analytical chemistry, the purity and well-defined structure of a compound are crucial for its use as a standard and for developing methods for its detection.

This compound is available from various chemical suppliers with specified purity levels, often 95% or higher. chemscene.comscbt.com Some suppliers explicitly list it as a "reference standard". kingscientific.com A reference standard is a highly purified compound used as a calibration standard for analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its well-characterized physical and chemical properties, available in databases like PubChem, support its role as a standard. nih.gov

Related compounds like p-nitroaniline are widely used as laboratory reagents and analytical standards in various procedures, including colorimetric assays. pubcompare.ai The availability of high-purity this compound allows for its use in the quantification of this specific analyte in various samples and for the quality control of analytical instrumentation.

Table 2: Analytical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 4031-79-2 | chemscene.comscbt.comnih.gov |

| Molecular Formula | C₁₀H₁₃N₃O₃ | chemscene.comscbt.comnih.gov |

| Molecular Weight | 223.23 g/mol | chemscene.comscbt.comnih.gov |

| Purity | ≥95% | chemscene.com |

| Topological Polar Surface Area | 81.63 Ų | chemscene.com |

| Hydrogen Bond Donor Count | 1 | chemscene.comnih.gov |

Aniline and its derivatives, including nitroanilines, are considered environmentally significant due to their widespread use and potential toxicity. thermofisher.com Consequently, sensitive analytical methods are required for their detection at trace levels in complex matrices such as environmental water and soil.

Methods for the determination of anilines in water samples often involve a pre-concentration step, such as on-line solid-phase extraction (SPE), followed by HPLC with UV detection. thermofisher.com For soil samples, analytical procedures have been developed to detect compounds like 4-nitroaniline (B120555) at parts-per-billion (ppb) levels, demonstrating the feasibility of trace analysis in complex environmental samples. epa.gov These methods typically involve extraction from the matrix, clean-up steps, and analysis by techniques like GC or HPLC. epa.govresearchgate.net

While specific methods for the trace detection of this compound are not detailed in the literature, the established procedures for other nitroanilines are directly applicable. The development of such a method would involve optimizing extraction efficiency from the specific matrix (e.g., water, soil, biological fluids) and the chromatographic conditions to ensure sensitivity and selectivity.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

While established methods for synthesizing morpholino-nitroaniline derivatives exist, future research is anticipated to focus on developing more efficient, selective, and environmentally benign synthetic routes. Traditional syntheses often involve nucleophilic aromatic substitution (SNAr) reactions, where a halogenated nitrobenzene (B124822) is treated with morpholine (B109124). rsc.orgrsc.org For instance, a common approach involves the reaction between a compound like 4-bromo-1-fluoro-2-nitrobenzene (B1272216) and 4-(2-aminoethyl)morpholine. rsc.org

Future explorations may include:

Catalyst Development : Investigating novel catalysts to improve the yield and selectivity of SNAr reactions, potentially allowing for milder reaction conditions.

Electrochemical Synthesis : The use of electrochemical methods is an emerging green alternative to traditional synthesis. bohrium.com This approach uses electrons as clean reagents, potentially reducing the need for hazardous oxidizing or reducing agents and simplifying purification processes. bohrium.com Research could explore the electrochemical synthesis of 2-Morpholino-5-nitroaniline from suitable precursors.

Flow Chemistry : Continuous flow reactors could be employed to optimize reaction conditions for higher yields and purity, particularly for industrial-scale production.

Multicomponent Reactions : The development of one-pot or multicomponent reactions, such as the Petasis reaction which can involve morpholine and boronic acids, could provide a direct and efficient route to complex derivatives. mdpi.com

One documented synthesis method involves the reduction of N-(2,4-dinitrophenyl)morpholine using tin(II) chloride in an 8% hydrochloric acid solution at 40-50°C to yield this compound. jraic.com Further refinement of this and similar reduction methods could enhance efficiency and scalability. jraic.com

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, advanced computational modeling can elucidate complex structure-property relationships.

Density Functional Theory (DFT) is a key tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netresearchgate.net DFT calculations can predict:

Molecular Geometry : Optimizing the three-dimensional structure of the molecule.

Electronic Properties : Determining the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.comresearchgate.net The HOMO-LUMO energy gap is crucial for understanding the molecule's chemical reactivity and stability. researchgate.net

Spectroscopic Data : Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization. researchgate.net

Reactivity Descriptors : Using Conceptual DFT, global and local reactivity descriptors can be calculated to predict how the molecule will interact in chemical reactions. researchgate.net

Other computational techniques such as Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activity of derivatives, guiding the synthesis of new compounds with specific therapeutic potential. researchgate.netmdpi.com

| Computational Method | Predicted Properties for this compound | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), dipole moment, reactivity indices. researchgate.net | Predicting chemical reactivity, stability, and suitability for electronic materials. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Absorption/emission spectra, nonlinear optical (NLO) properties. researchgate.net | Designing new dyes, sensors, and materials for photonic devices. vulcanchem.com |

| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). mdpi.com | Screening for potential drug candidates and guiding lead optimization. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity or toxicity. mdpi.com | Designing safer and more potent therapeutic agents. |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. researchgate.net | Early-stage assessment of drug-likeness for potential pharmaceuticals. |

Development of this compound-based Smart Materials

Smart materials are substances engineered to respond in a controlled way to external stimuli like light, temperature, pH, or electric fields. alliedacademies.orgopenaccessjournals.com The distinct electronic properties of this compound, arising from its donor-acceptor substituent pattern, make it an attractive building block for novel smart materials.

Future research in this area could focus on:

Nonlinear Optical (NLO) Materials : Related nitroaniline derivatives are known to exhibit strong second-harmonic generation (SHG) efficiency, a key NLO property. vulcanchem.com Computational studies could predict, and subsequent experiments could verify, the NLO properties of this compound and its derivatives for applications in photonics and optical data storage. mdpi.comvulcanchem.com

Stimuli-Responsive Polymers : The compound could be functionalized and incorporated as a monomer into polymer chains. The resulting polymers could exhibit changes in color, solubility, or conformation in response to external stimuli. For example, the aniline (B41778) nitrogen could be protonated at low pH, altering the electronic and physical properties of the material.

Sensors : By grafting this compound onto surfaces or nanoparticles, it may be possible to create colorimetric or fluorescent sensors. researchgate.net The interaction of an analyte with the morpholine or nitroaniline moiety could induce a detectable change in the compound's absorption or emission spectrum.

Interdisciplinary Research with Biological Systems

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated into bioactive molecules to improve their pharmacokinetic profiles. researchgate.netmdpi.com The nitroaniline structure is also present in various biologically active compounds. This makes this compound a valuable starting point for interdisciplinary research aimed at discovering new therapeutic agents. jraic.comvulcanchem.com

Emerging avenues include:

Scaffold for Drug Discovery : The compound can serve as a versatile intermediate for creating libraries of new molecules. jraic.com The primary amine group can be readily functionalized to attach various pharmacophores or linkers for creating targeted therapies. preprints.org

Anticancer Agents : Morpholine-containing compounds have been investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway. nih.gov Derivatives of this compound could be synthesized and screened for activity against various cancer cell lines. preprints.org The nitro group itself can contribute to mechanisms like redox cycling and DNA damage. vulcanchem.com

Antimicrobial Agents : The morpholine heterocycle is a component of several known antimicrobial drugs. mdpi.com New derivatives could be tested for efficacy against bacterial and fungal pathogens.

Chemical Biology Probes : The compound could be modified to create probes for studying biological systems. For example, it could be incorporated into bioorthogonal systems, where a chemical transformation can occur within a living system without interfering with native biochemical processes. rsc.org

| Research Area | Potential Application of Derivatives | Rationale |

|---|---|---|

| Oncology | Inhibitors of kinase pathways (e.g., PI3K/Akt/mTOR), Bcl-2 inhibitors. preprints.orgnih.gov | The morpholine ring is a known pharmacophore in kinase inhibitors, and the nitroaniline scaffold can be adapted for specific protein targets. nih.gov |

| Infectious Diseases | Novel antibacterial and antifungal agents. | Morpholine is a core structure in several antimicrobial drugs, and its derivatives show promise against various pathogens. mdpi.com |

| Chemical Biology | Fluorescent probes, building blocks for PROTACs, bioorthogonal reagents. | The functional groups allow for conjugation to fluorophores, E3 ligase ligands, or bioorthogonal handles for studying cellular processes. vulcanchem.comrsc.org |

| Neuroscience | Agents targeting CNS receptors or enzymes. | The morpholine moiety can improve physicochemical properties, such as solubility and blood-brain barrier permeability, which are crucial for CNS-acting drugs. researchgate.net |

Sustainable and Scalable Production Methodologies

For any chemical compound to move from laboratory research to industrial application, the development of sustainable and scalable production methods is paramount. Future research should address the economic and environmental feasibility of synthesizing this compound.

Key areas for development include:

Process Optimization : Current synthetic routes, often performed at a small scale using microwave heating, require optimization for larger-scale production. rsc.org This involves transitioning to conventional thermal heating and optimizing parameters like solvent choice, reagent concentration, and reaction time to maximize yield and minimize byproducts. rsc.org

Green Chemistry Principles : Future syntheses should aim to incorporate principles of green chemistry. This includes using less hazardous solvents, reducing the number of synthetic steps (e.g., through one-pot procedures), and minimizing waste. bohrium.com

Alternative Starting Materials : Research into less expensive and more readily available starting materials could significantly reduce production costs. For example, exploring routes that begin with p-nitroaniline instead of more expensive halogenated precursors could improve the economic viability of large-scale synthesis. wjpsonline.com

Scalable Purification : Moving away from column chromatography, which is often not feasible for commercial manufacturing, towards scalable purification techniques like recrystallization is critical. wjpsonline.com Research into optimizing crystallization conditions would be highly valuable.

By focusing on these emerging avenues, the scientific community can unlock the full potential of this compound, paving the way for innovations in materials science, medicine, and sustainable chemical manufacturing.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Morpholino-5-nitroaniline, and how can reaction conditions be optimized?

Answer:

this compound can be synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. For NAS, nitroaniline derivatives (e.g., 2-chloro-5-nitroaniline) react with morpholine under controlled temperatures (80–120°C) in polar aprotic solvents (e.g., DMF, DMSO) with catalytic bases like K₂CO₃ . Optimization involves:

- Solvent selection : DMF enhances nucleophilicity but may require purification to avoid side reactions.

- Temperature control : Higher temperatures accelerate substitution but risk decomposition.

- Catalyst use : Transition metals (e.g., CuI) improve yields in halogenated precursors.

Yield monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, column chromatography or recrystallization (using ethanol/water) isolates the product .

Advanced: How do hydrogen-bonding networks and molecular aggregation impact the physicochemical properties of this compound?

Answer:

Hydrogen bonds (e.g., N–H···O and C–H···O interactions) govern aggregation, as seen in nitroaniline derivatives . Key methodologies:

- Single-crystal X-ray diffraction : Resolves intermolecular H-bonding patterns (e.g., polar chain formation via N–H···O synthons).

- Atoms in Molecules (AIM) theory : Maps electron density topology to confirm bond critical points and Laplacian values for H-bond strength .

- DSC/TGA : Quantifies thermal stability changes due to aggregation (e.g., melting point elevation).

Aggregation can enhance intramolecular charge transfer, altering UV-Vis absorption or fluorescence .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR (¹H/¹³C) : Identifies morpholino (–N–(CH₂)₂–O–) protons (δ 2.5–3.5 ppm) and aromatic nitro group deshielding effects (δ 7.5–8.5 ppm) .

- FT-IR : Confirms –NO₂ asymmetric stretching (~1520 cm⁻¹) and N–H bending (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of morpholino or nitro groups) .

- UV-Vis : Detects π→π* transitions (λmax ~350–400 nm) influenced by substituent electronic effects .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Answer:

DFT (e.g., B3LYP/6-311+G(d,p)) calculates:

- Frontier molecular orbitals (HOMO/LUMO) : Predicts charge transfer capabilities and redox behavior. The nitro group lowers LUMO energy, enhancing electrophilicity .

- Electrostatic potential (ESP) maps : Visualizes nucleophilic/electrophilic sites (e.g., nitro O atoms as H-bond acceptors).

- Reactivity descriptors : Fukui indices identify sites prone to electrophilic attack (e.g., para to nitro group) .

Validation against experimental XRD data ensures accuracy in conformational analysis .

Advanced: What strategies modulate nonlinear optical (NLO) properties of this compound in host matrices?

Answer:

Host-guest inclusion in molecular sieves (e.g., ALPO-5) enhances second harmonic generation (SHG) by aligning dipolar molecules . Key approaches:

- Host pore size : Matches guest dimensions to enforce parallel dipole alignment.

- Loading concentration : Optimal at ~13 wt.% to minimize quenching from sorbate-sorbate interactions.

- Polarized Raman spectroscopy : Tracks molecular orientation within the host.

Contrastingly, bulky substituents (e.g., methyl groups) disrupt alignment, reducing SHG .

Basic: What are critical stability considerations for this compound during storage?

Answer:

- Light sensitivity : Store in amber vials to prevent nitro group photoreduction.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the morpholino ring.

- Temperature : –20°C for long-term storage; monitor via periodic HPLC to detect degradation (e.g., nitro-to-amine reduction) .

Advanced: How does the morpholino substituent influence electronic conjugation in nitroaniline derivatives?

Answer:

The morpholino group’s electron-donating nature (+M effect) increases electron density on the aromatic ring, opposing the nitro group’s electron-withdrawing effect (–M). This creates a push-pull system, studied via:

- Cyclic voltammetry : Measures redox potentials to assess conjugation length.

- TD-DFT : Simulates UV-Vis spectra to correlate conjugation with absorption maxima shifts.

Comparative studies with methyl or methoxy substituents (e.g., 2-Methyl-5-nitroaniline ) reveal morpholino’s superior charge delocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.